3-(3,4-Difluorophenyl)-1-propene
CAS No.: 842124-23-6
Cat. No.: VC2164910
Molecular Formula: C9H8F2
Molecular Weight: 154.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 842124-23-6 |
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Molecular Formula | C9H8F2 |
Molecular Weight | 154.16 g/mol |
IUPAC Name | 1,2-difluoro-4-prop-2-enylbenzene |
Standard InChI | InChI=1S/C9H8F2/c1-2-3-7-4-5-8(10)9(11)6-7/h2,4-6H,1,3H2 |
Standard InChI Key | HGVWMBUJTONIAG-UHFFFAOYSA-N |
SMILES | C=CCC1=CC(=C(C=C1)F)F |
Canonical SMILES | C=CCC1=CC(=C(C=C1)F)F |
Introduction
Structural Characteristics and Basic Properties
Molecular Structure and Identification
3-(3,4-Difluorophenyl)-1-propene is characterized by a propene group (allyl group) attached to a benzene ring containing two fluorine atoms at the 3 and 4 positions. This positioning of the fluorine atoms creates a unique electronic distribution that influences the compound's reactivity and physical properties.
The compound is identified by its CAS number 842124-23-6 and can be characterized using various spectroscopic and analytical techniques. The molecular structure consists of a phenyl ring with fluorine substituents at the meta and para positions relative to the propene side chain.
Physical and Chemical Properties
The physical and chemical properties of 3-(3,4-Difluorophenyl)-1-propene are primarily influenced by the presence of the difluorophenyl group and the terminal alkene functionality. While specific experimental data for this exact compound is limited in the available literature, its properties can be inferred from related fluorinated compounds.
Based on structural analysis, 3-(3,4-Difluorophenyl)-1-propene is expected to be a colorless to pale yellow liquid at room temperature with limited water solubility but good solubility in common organic solvents such as dichloromethane, toluene, and acetone.
Synthesis Methods and Production
Synthetic Challenges and Considerations
The synthesis of fluorinated organic compounds presents specific challenges related to the electron-withdrawing nature of fluorine atoms. The 3,4-difluoro substitution pattern can influence the reactivity of the aromatic ring in coupling reactions, potentially requiring adjusted reaction conditions compared to non-fluorinated analogs.
When considering industrial-scale production, factors such as reagent toxicity, environmental impact, and process safety become particularly important. Alternative approaches that avoid the use of hazardous reagents while maintaining high yield and selectivity are actively being developed, as evidenced by patent literature for related fluorinated compounds .
Structure-Activity Relationships and Comparative Analysis
Comparison with Related Fluorinated Compounds
The specific positioning of fluorine atoms in 3-(3,4-Difluorophenyl)-1-propene distinguishes it from structurally similar compounds. A comparative analysis with related compounds provides insight into the structure-activity relationships that govern its chemical behavior.
When compared to 3-(2,4-difluorophenyl)-1-propene, which has fluorine atoms at the 2 and 4 positions, the 3,4-difluoro substitution pattern in our target compound creates a different electronic environment around the aromatic ring . This difference can significantly impact properties such as dipole moment, reactivity in substitution reactions, and potential interactions with biological targets.
The table below compares key parameters between 3-(3,4-Difluorophenyl)-1-propene and its structural isomer:
Effect of Fluorine Substitution Pattern
The 3,4-difluoro substitution pattern in 3-(3,4-Difluorophenyl)-1-propene creates a unique electronic environment that influences both the aromatic ring's reactivity and the behavior of the propene side chain. Fluorine atoms are highly electronegative and can withdraw electron density from the aromatic system through both inductive and resonance effects.
This particular substitution pattern likely produces a more uniform electron withdrawal compared to the 2,4-pattern, where the ortho-fluorine can exert additional steric effects. The meta- and para-positioned fluorine atoms in 3-(3,4-Difluorophenyl)-1-propene primarily influence reactivity through electronic effects rather than steric hindrance.
These electronic effects can significantly impact the compound's:
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Acidity of benzylic protons
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Stability of carbocations formed during reactions
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π-electron distribution within the aromatic system
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Reactivity in electrophilic and nucleophilic substitution reactions
Applications in Chemical Research and Industry
Synthetic Intermediate Applications
The primary application of 3-(3,4-Difluorophenyl)-1-propene appears to be as a synthetic intermediate in the preparation of more complex molecules. The compound provides a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and specialty materials that require the specific 3,4-difluorophenyl moiety.
The terminal alkene functionality serves as an excellent handle for further functionalization through various chemical transformations:
Transformation | Resulting Functionality | Potential Applications |
---|---|---|
Hydroboration-oxidation | Primary alcohol | Pharmaceutical intermediates |
Epoxidation | Epoxide | Monomers for polymers, pharmaceutical building blocks |
Hydrogenation | Propyl derivative | Stabilized compounds with reduced reactivity |
Ozonolysis | Aldehyde | Carbonyl-containing building blocks |
Heck coupling | Extended conjugation | Materials with specific electronic properties |
Research Applications
In research settings, 3-(3,4-Difluorophenyl)-1-propene serves as a valuable model compound for studying the effects of fluorine substitution on chemical reactivity and physical properties. The specific 3,4-difluoro substitution pattern creates a distinct electronic environment that can be compared with other substitution patterns to develop structure-activity relationships.
The compound may also find applications in materials science, particularly in the development of functional materials where the fluorine atoms can impart specific properties such as hydrophobicity, thermal stability, or unique electronic characteristics.
Chemical Reactivity and Mechanism of Action
Reactivity Profile
The reactivity of 3-(3,4-Difluorophenyl)-1-propene is primarily dictated by the terminal alkene functionality and the electronic effects of the difluorophenyl group. The terminal alkene can participate in a wide range of addition reactions, while the aromatic ring, modified by the electron-withdrawing fluorine atoms, exhibits altered reactivity in electrophilic aromatic substitution reactions.
When engaging in chemical reactions, the compound can interact with various reagents and catalysts through specific mechanisms. The electron-withdrawing nature of the fluorine atoms can enhance the electrophilicity of certain carbon centers, influencing reaction pathways and product distributions.
Analytical Characterization and Identification
Spectroscopic Properties
Spectroscopic techniques are essential for the identification and characterization of 3-(3,4-Difluorophenyl)-1-propene. While specific spectroscopic data for this compound is limited in the provided search results, expected spectroscopic features can be inferred based on its structure and similar compounds.
In nuclear magnetic resonance (NMR) spectroscopy, characteristic signals would be expected for:
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Terminal alkene protons (typically 5-6 ppm range)
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Aromatic protons (6.5-8 ppm range, with splitting patterns influenced by the fluorine atoms)
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Methylene protons connecting the alkene and aromatic ring (3-4 ppm range)
The fluorine atoms would produce characteristic signals in ¹⁹F NMR, with coupling to nearby protons providing valuable structural information.
Chromatographic Analysis
Chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable for the purification and analysis of 3-(3,4-Difluorophenyl)-1-propene. These techniques can be coupled with mass spectrometry (MS) to provide additional structural confirmation.
Based on similar compounds, expected mass spectral features would include:
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Molecular ion peak at m/z 154 (corresponding to the molecular formula C₉H₈F₂)
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Fragment ions resulting from the loss of fluorine atoms or cleavage of the propene side chain
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Characteristic isotope patterns associated with the compound's elemental composition
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